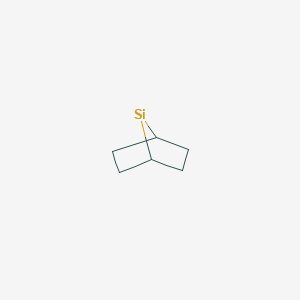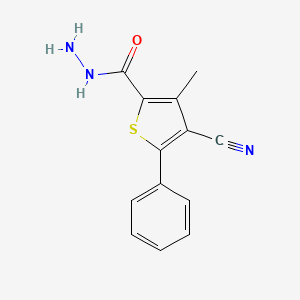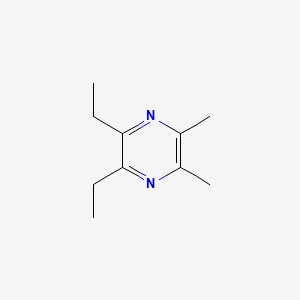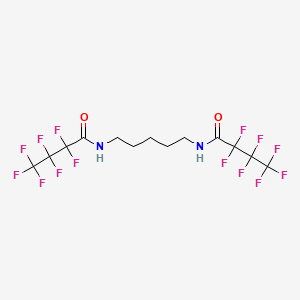
N,N'-bis(Perfluorobutanoyl)1,5-pentanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine is a synthetic compound characterized by the presence of perfluorobutanoyl groups attached to a 1,5-pentanediamine backbone. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine typically involves the reaction of 1,5-pentanediamine with perfluorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The perfluorobutanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of stable biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine exerts its effects is primarily through its interaction with other molecules. The perfluorobutanoyl groups provide a hydrophobic surface that can interact with hydrophobic regions of other molecules, leading to the formation of stable complexes. This interaction is crucial in its applications in drug delivery and material science.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediamine: A precursor in the synthesis of N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine.
Perfluorobutanoyl Chloride: Another precursor used in the synthesis.
N,N’-bis(Perfluorooctanoyl)1,5-pentanediamine: A similar compound with longer perfluorinated chains.
Uniqueness
N,N’-bis(Perfluorobutanoyl)1,5-pentanediamine is unique due to its specific combination of perfluorobutanoyl groups and a 1,5-pentanediamine backbone. This combination provides a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications that require both stability and reactivity.
Propiedades
Número CAS |
1814-80-8 |
|---|---|
Fórmula molecular |
C13H12F14N2O2 |
Peso molecular |
494.22 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-[5-(2,2,3,3,4,4,4-heptafluorobutanoylamino)pentyl]butanamide |
InChI |
InChI=1S/C13H12F14N2O2/c14-8(15,10(18,19)12(22,23)24)6(30)28-4-2-1-3-5-29-7(31)9(16,17)11(20,21)13(25,26)27/h1-5H2,(H,28,30)(H,29,31) |
Clave InChI |
HSZXWSFEBIXCLM-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
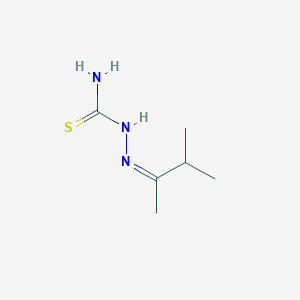
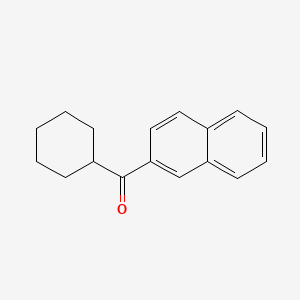
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
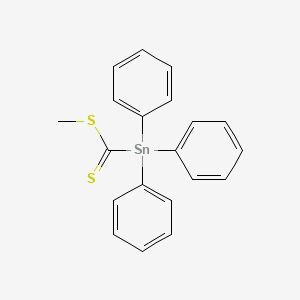
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
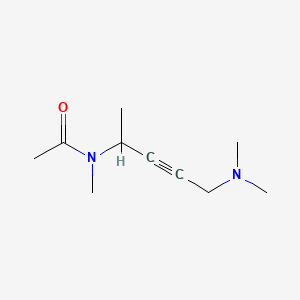
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
